

2-(2-Chloroethoxy)ethyl Acetate: Structural Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethyl acetate

CAS No.: 14258-40-3

Cat. No.: B078466

[Get Quote](#)

Executive Summary

2-(2-Chloroethoxy)ethyl acetate (CAS: 14258-40-3) serves as a pivotal "masked" linker in drug development. Structurally, it represents a diethylene glycol (PEG-2) backbone terminated by an electrophilic alkyl chloride on one end and a hydrolytically labile acetate ester on the other. This duality allows medicinal chemists to perform orthogonal functionalization: the chloride facilitates alkylation reactions (e.g., attaching to a pharmacophore), while the acetate protects the terminal hydroxyl group until deprotection is required. It is widely utilized in the synthesis of antihistamines (e.g., Cetirizine analogs) and as a spacer in bioconjugation.

Molecular Architecture & Physicochemical Properties

The molecule exhibits a flexible ether backbone characteristic of polyethylene glycols, imparting moderate water solubility and lipophilicity suitable for crossing biological membranes.

Table 1: Physicochemical Specifications

Property	Value	Context for Application
CAS Number	14258-40-3	Unique Identifier
Molecular Formula	C ₆ H ₁₁ ClO ₃	PEG-2 Backbone derivative
Molecular Weight	166.60 g/mol	Low MW, suitable for fragment-based design
Boiling Point	223°C (atm); 105–108°C (0.1 mmHg)	High boiling point requires vacuum distillation for purification
Density	1.119 g/cm ³	Slightly denser than water
LogP	~0.6	Amphiphilic; balances solubility and permeability
Refractive Index	1.427	Purity check parameter

Structural Elucidation

The structure consists of three distinct domains:

- **Electrophilic Terminus:** The C–Cl bond (Bond length ~1.79 Å) is susceptible to S_N2 reactions.
- **Linker Core:** The –CH₂CH₂OCH₂CH₂– motif provides conformational flexibility, essential for minimizing steric clash in drug-linker conjugates.
- **Protective Terminus:** The Acetate ester serves as a temporary mask for the hydroxyl group, stable under acidic conditions but cleavable under basic conditions.

Synthetic Routes & Process Optimization

The most robust synthesis involves the selective acetylation of 2-(2-chloroethoxy)ethanol. This route avoids the formation of di-ester byproducts common in diethylene glycol starting materials.

Experimental Protocol: Acetylation of 2-(2-Chloroethoxy)ethanol

Objective: Synthesize high-purity **2-(2-chloroethoxy)ethyl acetate**.

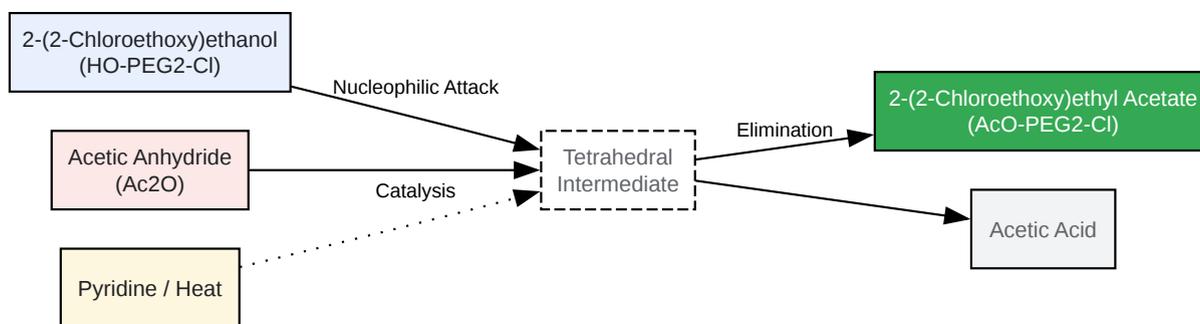
Reagents:

- 2-(2-Chloroethoxy)ethanol (1.0 eq)[1]
- Acetic Anhydride (1.1 eq)
- Pyridine (0.1 eq, Catalyst) or Boron Trifluoride Etherate (Lewis Acid Catalyst)
- Solvent: Dichloromethane (DCM) or neat (solvent-free)

Methodology:

- Setup: Charge a flame-dried round-bottom flask with 2-(2-chloroethoxy)ethanol under nitrogen atmosphere.
- Addition: Add catalytic pyridine. Cool to 0°C. Dropwise add acetic anhydride to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).
- Quench: Quench excess anhydride with ice-water.
- Extraction: Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.
- Purification: Dry over Na₂SO₄, concentrate in vacuo. Perform fractional vacuum distillation (bp 105–108°C at 0.1 mmHg) to isolate the pure colorless oil.

Visualization: Synthetic Pathway



[Click to download full resolution via product page](#)

Figure 1: Step-wise acetylation mechanism converting the alcohol terminus to an acetate ester.

Spectroscopic Characterization

Validation of the structure is performed using ^1H NMR. The symmetry of the PEG backbone is broken by the distinct terminal groups, resulting in a specific splitting pattern.

Table 2: ^1H NMR Data Interpretation (400 MHz, CDCl_3)

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.22	Triplet (t)	2H	$-\text{CH}_2-\text{O}-\text{C}(=\text{O})$	Deshielded by ester oxygen; confirms acetylation.
3.76	Triplet (t)	2H	$-\text{O}-\text{CH}_2-\text{CH}_2-\text{Cl}$	Adjacent to chloride; characteristic alkyl chloride shift.
3.68	Multiplet (m)	4H	$-\text{CH}_2-\text{O}-\text{CH}_2-$	Internal ether protons; overlapping signals.
2.08	Singlet (s)	3H	$-\text{C}(=\text{O})\text{CH}_3$	Acetate methyl group; diagnostic singlet.

Mass Spectrometry (EI):

- m/z 166 (M^+): Weak molecular ion.
- m/z 123 ($M - \text{Acetyl}$): Loss of CH_3CO group.
- m/z 63 ($\text{C}_2\text{H}_4\text{Cl}^+$): Characteristic chloroethyl fragment.

Reactivity Profile & Applications

The utility of **2-(2-chloroethoxy)ethyl acetate** lies in its orthogonal reactivity. It allows for the sequential construction of complex molecules without self-polymerization.

Key Reaction 1: Nucleophilic Substitution ($\text{S}_{\text{N}}2$)

The primary alkyl chloride is a good leaving group, particularly when activated by iodide (Finkelstein conditions). It reacts with amines, thiols, and phenoxides.

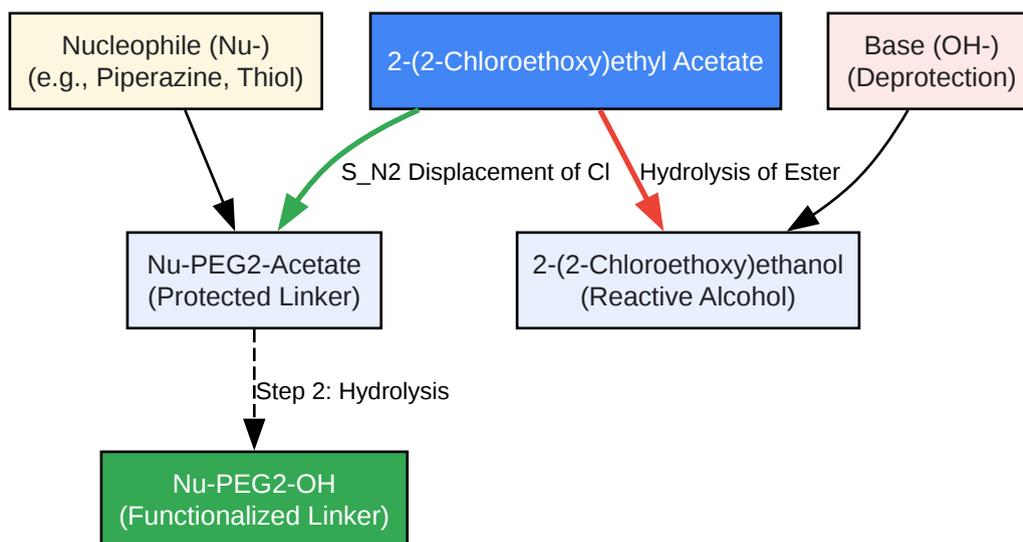
- Application: Synthesis of antihistamines.[2] The chloride is displaced by a piperazine derivative (e.g., in Cetirizine synthesis pathways) to attach the ethoxy-ethyl chain.

Key Reaction 2: Ester Hydrolysis (Deprotection)

After the chloride end has been reacted, the acetate group can be removed using mild base ($K_2CO_3/MeOH$) to reveal the primary alcohol.

- Application: This reveals a hydroxyl group for further conjugation (e.g., oxidation to carboxylic acid or activation as an NHS ester).[3]

Visualization: Divergent Reactivity



[Click to download full resolution via product page](#)

Figure 2: Orthogonal reaction pathways. The green path represents the primary synthetic utility: alkylation followed by deprotection.

Safety & Handling (EHS)

As an alkylating agent, this compound poses specific toxicological risks.

- Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).[4]

- Genotoxicity: Like many primary alkyl chlorides, it is a potential weak mutagen (alkylating agent).
- Handling:
 - PPE: Nitrile gloves (breakthrough time > 480 min), safety goggles, and lab coat.
 - Ventilation: All operations, especially heating or distillation, must be performed in a certified chemical fume hood.
 - Decontamination: Spills should be treated with dilute ammonia or nucleophilic scavengers (e.g., thiosulfate) to neutralize the alkyl chloride before disposal.

References

- Synthesis of N-[2-(2-Chloroethoxy)ethyl]acetamide (Analogous Chemistry). Organic Syntheses, Coll. Vol. 10, p. 484 (2004). Available at: [\[Link\]](#)
- **2-(2-Chloroethoxy)ethyl acetate** - Compound Summary. PubChem. Available at: [\[Link\]](#)
- Cetirizine Synthesis and Intermediates. DrugBank Online. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2-(2-chloroethoxy)acetate | C₆H₁₁ClO₃ | CID 10964894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2-(2-Chloroethoxy)ethyl Acetate: Structural Architecture & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078466#2-2-chloroethoxy-ethyl-acetate-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com